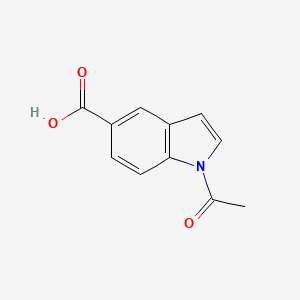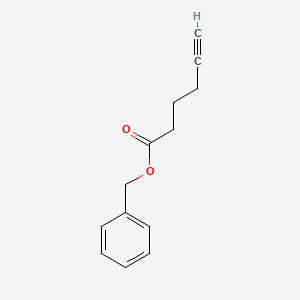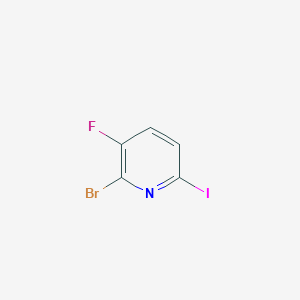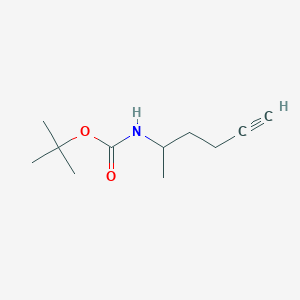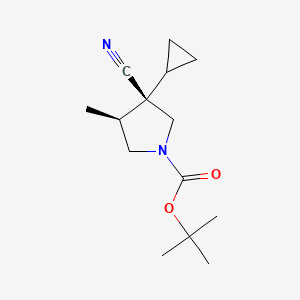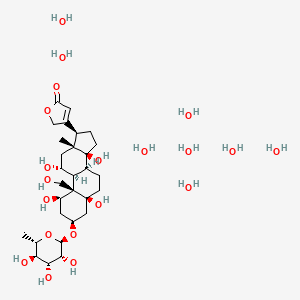
4-(Triphenylmethyl)morpholin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Triphenylmethyl)morpholin-2-ol is a chemical compound with the molecular formula C23H23NO. . This compound is characterized by the presence of a morpholine ring substituted with a triphenylmethyl group, making it a unique structure in the realm of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triphenylmethyl)morpholin-2-ol can be achieved through various methods. One common approach involves the reaction of morpholine with triphenylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions . Another method involves the use of amino acids refluxed with 1,2-dibromoethane and potassium carbonate in acetonitrile, followed by treatment with benzyl bromide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and purity, would apply. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
4-(Triphenylmethyl)morpholin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The triphenylmethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups into the morpholine ring.
科学的研究の応用
4-(Triphenylmethyl)morpholin-2-ol has several applications in scientific research:
作用機序
The mechanism of action of 4-(Triphenylmethyl)morpholin-2-ol involves its interaction with specific molecular targets and pathways. It shows central inhibitory action on several kinase enzymes involved in cytokinesis and cell cycle regulation . This makes it a potential candidate for further research in cell biology and pharmacology.
類似化合物との比較
Similar Compounds
Morpholine: A simpler analog without the triphenylmethyl group.
N-Tritylmorpholine: Another name for 4-(Triphenylmethyl)morpholin-2-ol.
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: A related compound with a different substitution pattern.
Uniqueness
This compound is unique due to the presence of the triphenylmethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the study of biological activities.
特性
CAS番号 |
89220-78-0 |
|---|---|
分子式 |
C23H23NO2 |
分子量 |
345.4 g/mol |
IUPAC名 |
4-tritylmorpholin-2-ol |
InChI |
InChI=1S/C23H23NO2/c25-22-18-24(16-17-26-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22,25H,16-18H2 |
InChIキー |
AGPBYNZMAVXKSI-UHFFFAOYSA-N |
正規SMILES |
C1COC(CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




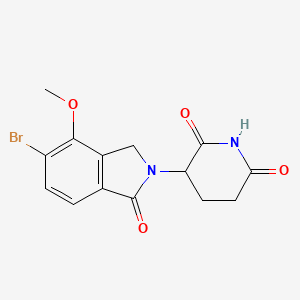
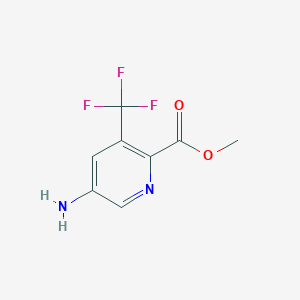
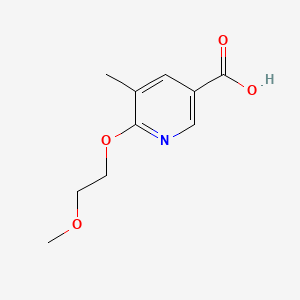
![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;2,2,2-trifluoroacetic acid](/img/structure/B13916967.png)
